

# Polysarcosine Lipids for Nucleic Acid Delivery: A Technical Guide

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## Compound of Interest

Compound Name: *N*-hexadecyl-pSar25

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## Executive Summary

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense promise for the future of medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19 mRNA vaccines. A critical component of conventional LNPs is polyethylene glycol (PEG), which provides a hydrophilic corona to prevent aggregation and reduce immunogenicity. However, concerns over PEG-related immunogenicity and hypersensitivity reactions have spurred the development of alternative "stealth" polymers. Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has garnered significant attention as a superior alternative to PEG. This technical guide provides an in-depth overview of the use of polysarcosine-conjugated lipids in LNP formulations for nucleic acid delivery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

## Introduction to Polysarcosine Lipids

Polysarcosine is a synthetic polymer of N-methylated glycine, an endogenous amino acid derivative. Its unique properties, including high water solubility, low toxicity, and non-immunogenicity, make it an ideal candidate for biomedical applications.<sup>[1]</sup> When conjugated to lipids and incorporated into LNPs, pSar forms a protective hydrophilic layer that shields the nanoparticle from opsonization and rapid clearance, similar to PEG.<sup>[2][3][4][5]</sup> However, studies have shown that pSar-functionalized LNPs can offer distinct advantages over their

PEGylated counterparts, including reduced immunogenicity and, in some cases, enhanced delivery efficiency.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Physicochemical Properties and In Vitro Efficacy of Polysarcosine-LNP Formulations

The physicochemical characteristics of pSar-LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical for their in vivo performance. These properties can be fine-tuned by modulating the LNP composition, including the choice of ionizable lipid, helper lipid, and the structure of the pSar-lipid itself (e.g., polymer chain length and lipid anchor).

**Table 1: Physicochemical Properties of ALC-0315 and SM-102 based LNPs with Polysarcosine Lipids**

Ionizable Lipid	pSar-Lipid	Size (nm)	PDI	Encapsulation Efficiency (%)	Zeta Potential (mV)
ALC-0315	DMG-pSar 25	85.3 ± 2.1	0.12 ± 0.02	95.2 ± 1.5	-5.2 ± 0.8
ALC-0315	DSPE-pSar 25	92.1 ± 3.5	0.15 ± 0.03	93.8 ± 2.1	-6.1 ± 1.2
SM-102	DMG-pSar 25	88.9 ± 2.8	0.13 ± 0.01	96.1 ± 1.1	-4.8 ± 0.9
SM-102	DSPE-pSar 25	95.4 ± 4.1	0.16 ± 0.04	94.5 ± 1.8	-5.7 ± 1.1

Data synthesized from Kang et al., Bioactive Materials, 2024.[\[3\]](#)

**Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs. PEG-LNPs in Human PBMCs**

Ionizable Lipid	Helper Lipid	Stealth Moiety	Transfection Efficiency (% Thy1.1+ Monocytes)
MC3	DOPE	pSar	45.8 ± 3.2
MC3	DOPE	PEG	35.2 ± 2.8
DODMA	DOPE	pSar	28.1 ± 2.5
DODMA	DOPE	PEG	22.5 ± 2.1
MC3	DOPC	pSar	38.9 ± 3.1
MC3	DOPC	PEG	30.7 ± 2.9
DODMA	DOPC	pSar	25.4 ± 2.3
DODMA	DOPC	PEG	19.8 ± 1.9

Data synthesized from Wilhelmy et al., Pharmaceuticals, 2023.[\[6\]](#)[\[7\]](#)

## In Vivo Performance and Immunogenicity

A key advantage of pSar-LNPs is their potential for reduced immunogenicity compared to PEG-LNPs. Several studies have demonstrated that pSar-LNPs induce lower levels of pro-inflammatory cytokines and show reduced complement activation.

### Table 3: In Vivo Luciferase Expression and Cytokine Induction of pSar-LNPs vs. PEG-LNPs

LNP Formulation	In Vivo Luciferase Expression (photons/s/cm <sup>2</sup> /sr)	IL-6 (pg/mL)	TNF- $\alpha$ (pg/mL)
ALC-0315 / DMG-pSar 25	$1.8 \times 10^8$	$150 \pm 25$	$80 \pm 15$
ALC-0315 / ALC-0159 (PEG)	$1.2 \times 10^8$	$450 \pm 50$	$250 \pm 40$
SM-102 / DMG-pSar 25	$2.5 \times 10^8$	$120 \pm 20$	$70 \pm 12$
SM-102 / DMG-PEG 2000	$1.9 \times 10^8$	$550 \pm 60$	$300 \pm 50$

Data represents a summary of findings from multiple sources for illustrative comparison.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

### LNP Formulation via Rapid Microfluidic Mixing

This protocol describes the formulation of pSar-LNPs using a microfluidic mixing device, such as the NanoAssemblr platform.

Materials:

- Ethanol
- Citrate buffer (pH 3.0)
- Ionizable lipid (e.g., MC3, ALC-0315)
- Helper lipid (e.g., DOPE, DSPC)
- Cholesterol
- pSar-conjugated lipid

- Nucleic acid (e.g., mRNA, siRNA) in citrate buffer
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid, cholesterol, and pSar-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Prepare the nucleic acid solution in citrate buffer.
- Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous buffer solution in the other.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.
- Collect the resulting LNP suspension.
- Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
- Sterilize the final LNP formulation by passing it through a 0.22  $\mu\text{m}$  filter.

## Physicochemical Characterization of pSar-LNPs

### a) Size and Zeta Potential:

- Dilute the LNP suspension in PBS.
- Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS).
- Measure the zeta potential using laser Doppler velocimetry.

### b) Encapsulation Efficiency:

- Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).
- Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) =  $[(\text{Total Fluorescence} - \text{Free Fluorescence}) / \text{Total Fluorescence}] \times 100$

## In Vitro Transfection

Materials:

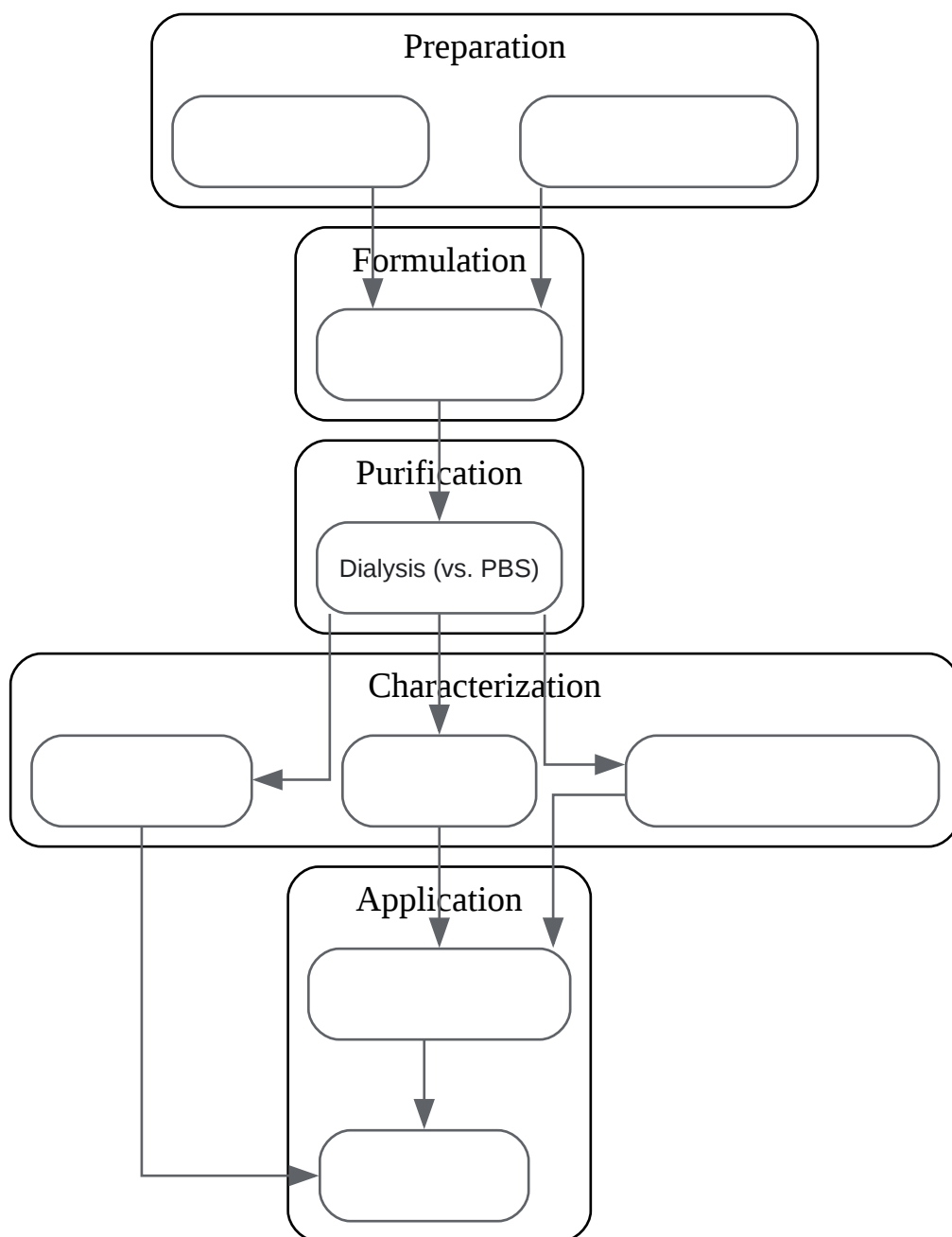
- Target cell line (e.g., HeLa, HEK293)
- Complete cell culture medium
- pSar-LNP encapsulated reporter mRNA (e.g., encoding luciferase or GFP)
- Plate reader for fluorescence or luminescence detection

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Dilute the pSar-LNP suspension to the desired concentrations in complete cell culture medium.
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubate the cells for 24-48 hours.
- Quantify the reporter protein expression using a suitable assay (e.g., luciferase assay, flow cytometry for GFP).

## Visualizing Key Processes

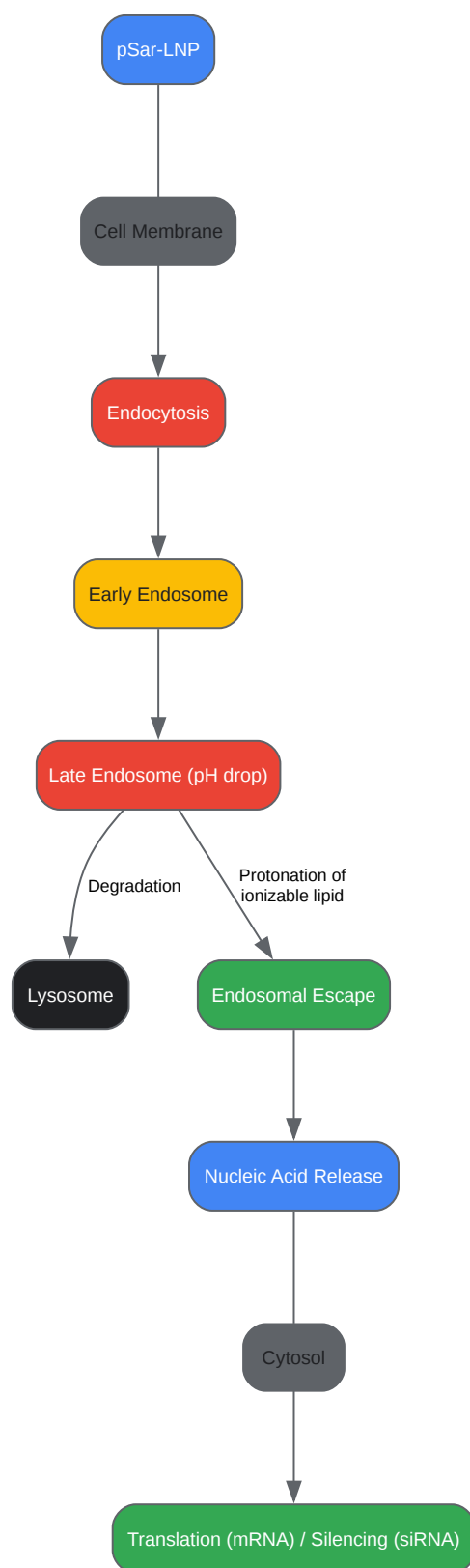
### Experimental Workflow for pSar-LNP Formulation and Characterization



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Caption: Workflow for pSar-LNP formulation and characterization.

## Cellular Uptake and Endosomal Escape of pSar-LNPs



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Caption: Cellular uptake and endosomal escape pathway of pSar-LNPs.



## Conclusion

Polysarcosine-conjugated lipids represent a promising advancement in the field of nucleic acid delivery. The ability to formulate pSar-LNPs with favorable physicochemical properties, enhanced transfection efficiency, and a superior safety profile compared to conventional PEGylated LNPs positions them as a leading candidate for the next generation of nucleic acid therapeutics. Further research into the structure-activity relationships of pSar-lipids and their interactions with the biological environment will continue to refine and optimize this exciting delivery platform.

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